EthR Inhibitory Potency of GSK1570606A Surpasses the Majority of Structurally Related TCAMS Analogs
In a standardized in vitro EthR-DNA binding inhibition assay, GSK1570606A achieved an IC₅₀ of 9.9 μM (95% CI: 8.2–12 μM) with 100% inhibition at 100 μM [1]. This potency exceeds five of the seven other structurally confirmed EthR inhibitors in the same study, including the direct structural analogs GSK1107112A (IC₅₀ = 12 μM) and GSK735826A (IC₅₀ = 13 μM), and substantially outperforms GSK445886A (IC₅₀ = 30 μM) and GSK920684A (IC₅₀ = 50 μM) [1]. Only GSK2032710A (IC₅₀ = 3.9 μM) showed greater potency, but with a lower ligand efficiency (LE = 0.24 vs. 0.31 for GSK1570606A) [1].
| Evidence Dimension | EthR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.9 μM (95% CI: 8.2–12 μM); 100% inhibition at 100 μM |
| Comparator Or Baseline | GSK1107112A IC₅₀ = 12 μM; GSK735826A IC₅₀ = 13 μM; GSK445886A IC₅₀ = 30 μM; GSK920684A IC₅₀ = 50 μM |
| Quantified Difference | GSK1570606A is 1.2-fold more potent than GSK1107112A; 1.3-fold more potent than GSK735826A; 3.0-fold more potent than GSK445886A; 5.1-fold more potent than GSK920684A |
| Conditions | M. tuberculosis EthR-DNA binding inhibition assay; compound concentrations 0.78–100 μM; data analyzed by non-linear regression in Prism 5 |
Why This Matters
Higher EthR potency at equivalent molecular weight translates to a superior ligand efficiency (LE = 0.31), meaning GSK1570606A delivers more binding energy per heavy atom—a critical advantage in fragment-based and hit-to-lead optimization campaigns where molecular property constraints are paramount.
- [1] Mugumbate G, Mendes V, Blaszczyk M, Sabbah M, Papadatos G, Lelievre J, Ballell L, Barros D, Abell C, Blundell TL, Overington JP. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. Front Pharmacol. 2017;8:681. Table 2. View Source
